molecular formula C10H17Br2N3 B6344577 3,5-Dibromo-1-octyl-1H-1,2,4-triazole CAS No. 1240572-77-3

3,5-Dibromo-1-octyl-1H-1,2,4-triazole

Cat. No.: B6344577
CAS No.: 1240572-77-3
M. Wt: 339.07 g/mol
InChI Key: PXEGSMLNKAGIEG-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-octyl-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two bromine atoms at the 3 and 5 positions and an octyl group at the 1 position of the triazole ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-octyl-1H-1,2,4-triazole typically involves the bromination of 1-octyl-1H-1,2,4-triazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high purity and yield. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-octyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Conditions typically involve the use of polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium or copper catalysts are often employed in the presence of ligands and bases.

Major Products Formed

    Substitution Reactions: Products include substituted triazoles with various functional groups.

    Oxidation and Reduction: Products include triazole oxides or de-brominated triazoles.

    Coupling Reactions: Products include biaryl or alkylated triazoles.

Scientific Research Applications

3,5-Dibromo-1-octyl-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-octyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms and the triazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-1H-1,2,4-triazole: Lacks the octyl group but has similar bromination.

    3,5-Dimethyl-4H-1,2,4-triazole: Contains methyl groups instead of bromine atoms.

    3-Chloro-1-methyl-1H-1,2,4-triazole: Contains a chlorine atom and a methyl group.

Uniqueness

3,5-Dibromo-1-octyl-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and the octyl group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and solubility characteristics.

Properties

IUPAC Name

3,5-dibromo-1-octyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br2N3/c1-2-3-4-5-6-7-8-15-10(12)13-9(11)14-15/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEGSMLNKAGIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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